molecular formula C9H12O3 B096789 5-Methoxy-1,3-benzenedimethanol CAS No. 19254-84-3

5-Methoxy-1,3-benzenedimethanol

Cat. No.: B096789
CAS No.: 19254-84-3
M. Wt: 168.19 g/mol
InChI Key: QFWVNEBRTUUHIE-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-benzenedimethanol is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is characterized by the presence of a methoxy group and two hydroxymethyl groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-1,3-benzenedimethanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-methoxyisophthalic acid or its derivatives. The reduction process typically employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-methoxyisophthalic acid esters. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Types of Reactions:

Major Products Formed:

    Oxidation: 5-Methoxy-1,3-benzenedicarboxylic acid

    Reduction: this compound derivatives

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-benzenedimethanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form hydrogen bonds with other molecules, influencing its biological and chemical activities .

Properties

IUPAC Name

[3-(hydroxymethyl)-5-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVNEBRTUUHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399465
Record name 5-Methoxy-1,3-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-84-3
Record name 5-Methoxy-1,3-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)-5-methoxyphenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5.00 g (22.32 mmoles) of methyl,methyl 5-methoxyisophthalate in 100 ml dry THF is added dropwise, maintaining a gentle reflux, 67 ml (66.96 mmoles) of a 1M solution of lithium aluminum hydride in Et2O. After addition the reaction mixture is stirred for 1 hour and is then quenched with saturated NH4Cl. The reaction mixture is then extracted with Et2O (3 times). The Et2O layers are combined, washed with brine, dried with MgSO4, filtered and concentrated down in vacuo to yield 1,3-di-(hydroxymethyl)-5-methoxybenzene which is used directly in the next step.
Name
methyl,methyl 5-methoxyisophthalate
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step One
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solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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